molecular formula C7H5Cl2N3 B3242287 4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine CAS No. 1507372-46-4

4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B3242287
CAS No.: 1507372-46-4
M. Wt: 202.04 g/mol
InChI Key: GFBYXQRFRNIEEM-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloro-2-methylpyrimidine with hydrazine hydrate in ethanol. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[4,3-c]pyridine structure .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can disrupt cellular signaling pathways and lead to various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine is unique due to its specific ring structure and the presence of chlorine atoms, which can be further modified to create a wide range of derivatives with diverse biological activities. This versatility makes it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

4,6-dichloro-2-methylpyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-12-3-4-5(11-12)2-6(8)10-7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBYXQRFRNIEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240512
Record name 4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507372-46-4
Record name 4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1507372-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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